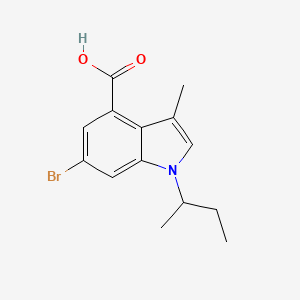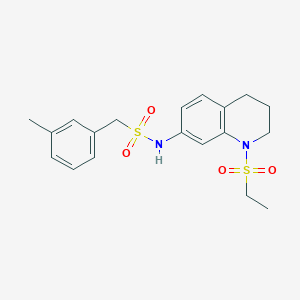
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile (2APSTPC) is a small molecule that has been identified as having a wide range of potential applications in scientific research. It is an important building block in a variety of organic synthesis reactions, and can be used to synthesize a range of compounds with different functionalities. In addition, it has been found to have potential applications in the pharmaceutical and biotechnological industries, due to its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile, focusing on six unique fields:
Pharmaceutical Development
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has shown potential in the development of new pharmaceutical compounds. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating new medications for treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Antimicrobial Agents
This compound has been studied for its antimicrobial properties. Its ability to inhibit the growth of bacteria and fungi makes it a promising candidate for developing new antimicrobial agents. These agents could be used in medical settings to prevent and treat infections, especially those caused by antibiotic-resistant strains .
Agricultural Chemicals
In the field of agriculture, 2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is being investigated for its potential as a pesticide or herbicide. Its chemical properties may allow it to effectively target and eliminate pests or weeds without harming crops. This could lead to more sustainable and efficient agricultural practices .
Material Science
Researchers are exploring the use of this compound in material science, particularly in the development of new polymers and coatings. Its unique chemical structure can impart desirable properties such as increased durability, resistance to corrosion, and enhanced thermal stability. These materials could have applications in various industries, including automotive, aerospace, and construction .
Catalysis
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has potential applications in catalysis. Its structure allows it to act as a catalyst in various chemical reactions, potentially improving the efficiency and selectivity of these processes. This could be particularly useful in industrial settings where catalysis is a key component of manufacturing processes .
Environmental Science
In environmental science, this compound is being studied for its potential to degrade pollutants. Its chemical properties may enable it to break down harmful substances in the environment, such as pesticides, industrial chemicals, and other pollutants. This could lead to new methods for environmental remediation and pollution control .
Eigenschaften
IUPAC Name |
2-amino-4-propylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S2/c1-2-5-18-11-8(7-13)10(15-12(14)16-11)9-4-3-6-17-9/h3-4,6H,2,5H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLSLRSJGIFJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=NC(=C1C#N)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)


![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)
![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)


![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)


![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)